5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O5/c1-35-19-8-5-15(6-9-19)21-13-23(16-3-2-4-18(11-16)30(33)34)29(27-21)14-28-22-10-7-17(26)12-20(22)24(31)25(28)32/h2-12,23H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMGPNEXYNMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=C(C=C(C=C5)Br)C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione, a complex organic compound with the molecular formula and a molecular weight of 535.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the indole ring and incorporates a pyrazole moiety that is substituted with methoxy and nitro groups. The structural complexity of this compound suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related pyrazole derivatives reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For instance, certain derivatives demonstrated MIC values as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5-Bromo derivative | MRSA | ≤ 16 |
| Related pyrazole | C. neoformans | ≤ 0.25 |
Cytotoxicity Studies
In vitro studies have shown that some derivatives of indole and pyrazole compounds possess selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. For example, compounds with halogen substitutions on the indole ring were noted for their selective activity against cancer cells without significant hemolytic effects on human red blood cells .
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of DNA Synthesis : The structural similarity to known antitumor agents suggests that these compounds may interfere with DNA replication processes in target cells.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several indole derivatives against Escherichia coli and Candida albicans, showing that modifications at the 5-position significantly enhanced activity .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various substituted indoles on human cancer cell lines. The results indicated that specific substitutions led to increased apoptosis in cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Indole-2,3-dione Derivatives
Key Observations :
Substituent Effects: The target compound’s dihydropyrazolylmethyl group offers conformational flexibility compared to rigid imidazole () or triazole () moieties.
Bromine Position : Bromine at position 5 (target compound, 34, 9c) versus 6 (35) alters electronic distribution. Position 5 bromine may enhance π-stacking in aromatic interactions, as seen in IDO-1 inhibitors ().
Heterocycle Impact : Dihydropyrazoles (target compound, ) are partially saturated, reducing ring planarity compared to fully aromatic imidazoles or triazoles. This may influence solubility and metabolic stability.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- IR/NMR Trends : The target compound’s expected C=O stretch (~1700 cm⁻¹) and aromatic C–H/N–H stretches align with analogs in and .
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 34, 9c), though the dihydropyrazole’s partial saturation could mitigate this.
Key Observations :
Preparation Methods
Bromination of Isatin
Isatin undergoes electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours. The reaction proceeds via in situ generation of bromine, facilitated by the electron-donating effect of the carbonyl groups:
Characterization Data :
-
MS (ESI) : m/z 239.9 [M+H]⁺ (theoretical for C₈H₄BrNO₂: 239.94).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H).
Preparation of 5-(4-Methoxyphenyl)-3-(3-Nitrophenyl)-3,4-Dihydropyrazole
Chalcone Synthesis
A Claisen-Schmidt condensation between 4-methoxyacetophenone and 3-nitrobenzaldehyde in ethanol with NaOH (40%) yields the corresponding chalcone:
Reaction Conditions :
-
Molar ratio: 1:1.2 (ketone:aldehyde).
-
Temperature: Reflux for 8 hours.
Pyrazoline Formation
Cyclization of the chalcone with hydrazine hydrate (80%) in ethanol under reflux forms the pyrazoline ring:
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 5.32 (dd, J = 12.0 Hz, 1H, pyrazoline-H), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, pyrazoline-CH₂).
N-Alkylation of 5-Bromoisatin
Chloroacetylation of Pyrazoline
The pyrazoline is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form the chloroethyl intermediate:
Coupling with 5-Bromoisatin
The chloroethyl-pyrazoline undergoes N-alkylation with 5-bromoisatin in DMF using potassium carbonate (K₂CO₃) as a base:
Optimization Parameters :
-
Solvent : DMF > DMSO > THF (highest yield in DMF).
-
Temperature : 60°C for 12 hours.
Spectroscopic Characterization and Purity Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.72 (s, 1H, NH), 8.14–7.22 (m, 11H, Ar-H), 5.01 (t, J = 10.8 Hz, 1H, pyrazoline-H), 4.82 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.10–2.85 (m, 2H, pyrazoline-CH₂).
-
¹³C NMR : δ 183.2 (C=O), 160.1 (OCH₃), 152.4–114.7 (Ar-C), 55.3 (OCH₃), 45.2 (CH₂).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 563.0521 [M+H]⁺ (theoretical for C₂₅H₁₈BrN₃O₅: 563.0524).
High-Performance Liquid Chromatography (HPLC)
-
Purity : 98.6% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazoline Formation :
-
Bromination Side Products :
-
N-Alkylation Efficiency :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
